molecular formula C10H13F2N B2453252 (2S)-1-(2,4-Difluorophenyl)-N-methylpropan-2-amine CAS No. 2247088-12-4

(2S)-1-(2,4-Difluorophenyl)-N-methylpropan-2-amine

Cat. No.: B2453252
CAS No.: 2247088-12-4
M. Wt: 185.218
InChI Key: CHIXUELEUNIOLJ-ZETCQYMHSA-N
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Description

(2S)-1-(2,4-Difluorophenyl)-N-methylpropan-2-amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a difluorophenyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(2,4-Difluorophenyl)-N-methylpropan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,4-difluorophenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.

    Methylation: The resulting amine is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-1-(2,4-Difluorophenyl)-N-methylpropan-2-amine can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds:

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the interactions of phenethylamines with biological receptors.

Medicine:

    Drug Development: It serves as a precursor in the development of drugs targeting neurological and psychiatric disorders.

Industry:

    Chemical Manufacturing: The compound is used in the manufacturing of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-1-(2,4-Difluorophenyl)-N-methylpropan-2-amine involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating the activity of neurotransmitters. The compound binds to receptors such as serotonin and dopamine receptors, influencing their signaling pathways and resulting in various physiological effects.

Comparison with Similar Compounds

  • (2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

Comparison:

  • Structural Differences: While (2S)-1-(2,4-Difluorophenyl)-N-methylpropan-2-amine has a propan-2-amine backbone, similar compounds may have different backbones such as cyclopropane or pyrrole rings.
  • Chemical Properties: The presence of different functional groups and ring structures can lead to variations in chemical reactivity and biological activity.
  • Applications: Each compound may have unique applications based on its specific chemical and biological properties.

Properties

IUPAC Name

(2S)-1-(2,4-difluorophenyl)-N-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(13-2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7,13H,5H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIXUELEUNIOLJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C=C(C=C1)F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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